2-(Isopropylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol hydrochloride
Overview
Description
2-(Isopropylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Identification and Derivatization
This compound has been utilized in forensic science for the identification and derivatization of selected cathinones. Advanced spectroscopic techniques like GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction have been employed for its detailed study. These techniques allow for the identification of diagnostic signals and the exploration of novel identification methods through thionation and amination reactions, highlighting its significance in forensic applications (Nycz et al., 2016).
Synthesis and Pharmacological Evaluation
The compound is involved in the synthesis of novel pharmacological agents. For instance, it has been used to create derivatives with beta-adrenergic blocking activity, showcasing its potential in the development of cardiovascular drugs. These derivatives have been tested in models like mouse ECG and isolated rat uterus, demonstrating their effectiveness in antagonizing isoprenaline-induced tachycardia and blocking adrenaline-induced relaxation. This indicates its pivotal role in the synthesis of agents with potential therapeutic applications (Jindal et al., 2003).
Synthesis of Anticancer Agents
Another significant application is in the synthesis of compounds for anticancer evaluation. The ability to react with various nucleophile agents to create derivatives with potential anticancer properties underlines its versatility and importance in medicinal chemistry. The synthesis and evaluation of these compounds contribute to the ongoing search for effective cancer treatments (Gouhar & Raafat, 2015).
Metabolism Studies
It has also been instrumental in studying metabolism, particularly in understanding the oxidative pathways of similar compounds. The identification and quantitative determination of metabolites are crucial for understanding the metabolic fate of pharmaceuticals and other related substances, providing insights into their safety and efficacy (Kojima et al., 1982).
Properties
IUPAC Name |
2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-11(2)17-12(3)16(18)15-10-6-8-13-7-4-5-9-14(13)15;/h6,8,10-12,16-18H,4-5,7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPEBCKNJSIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(C1=CC=CC2=C1CCCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.